molecular formula C14H11ClO2S B1350345 3-{[(4-chlorophenyl)thio]methyl}benzoic acid CAS No. 30082-41-8

3-{[(4-chlorophenyl)thio]methyl}benzoic acid

Cat. No.: B1350345
CAS No.: 30082-41-8
M. Wt: 278.8 g/mol
InChI Key: SMSWCDAPANKIOU-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)thio]methyl}benzoic acid is an organic compound with the molecular formula C14H11ClO2S and a molecular weight of 278.75 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-chlorophenyl sulfanyl methyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)thio]methyl}benzoic acid typically involves the reaction of 4-chlorobenzenethiol with a suitable benzoic acid derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a benzoic acid derivative . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)thio]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(4-chlorophenyl)thio]methyl}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)thio]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-chlorophenyl)thio]methyl}benzoic acid is unique due to its combination of a benzoic acid moiety with a 4-chlorophenyl sulfanyl group. This structure provides distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSWCDAPANKIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395824
Record name 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30082-41-8
Record name 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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